![molecular formula C22H19N3O3S B2721314 3,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-27-5](/img/structure/B2721314.png)
3,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings. It has a benzamide group, a thiazolopyrimidine ring, and methoxy groups attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving condensation, cyclization, and substitution . The exact method would depend on the starting materials and the specific conditions required for each reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazolopyrimidine ring, and methoxy groups. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the amide group could undergo hydrolysis, the methoxy groups could be demethylated, and the thiazolopyrimidine ring could participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .
Scientific Research Applications
Antitumor Activity
Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit high antitumor activities . The structural similarity of the thiazolo[5,4-b]pyridine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Antibacterial Activity
These compounds have also demonstrated high antibacterial activities . This makes them promising candidates for the development of new antibacterial drugs .
Anti-inflammatory Activity
Thiazolo[5,4-b]pyridine derivatives have shown anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases .
Antifungal Activity
These compounds have been identified and developed in recent years that exhibit high antifungal activities . This indicates their potential use in the treatment of fungal infections .
Antioxidant Activity
Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit high antioxidant activities . This suggests their potential use in the prevention of diseases caused by oxidative stress .
Herbicidal Activity
These compounds have also been reported to have herbicidal activities . This indicates their potential use in the development of new herbicides .
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-17(21-25-19-8-5-9-23-22(19)29-21)6-4-7-18(13)24-20(26)14-10-15(27-2)12-16(11-14)28-3/h4-12H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZVAPJLGYPHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.